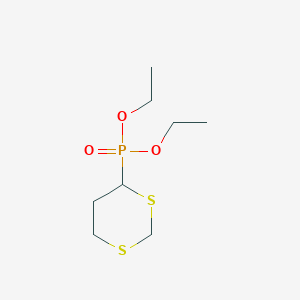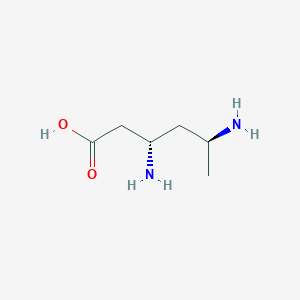
(3S,5S)-3,5-diaminohexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3,5-diaminohexanoic acid is an organic compound with the molecular formula C6H14N2O2 It is a chiral molecule with two stereocenters, making it an important compound in stereochemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-diaminohexanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials and stereoselective reactions to ensure the correct configuration of the stereocenters. For example, the synthesis may involve the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions with optimized conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3,5-diaminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted amino acids.
Aplicaciones Científicas De Investigación
(3S,5S)-3,5-diaminohexanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in stereoselective reactions.
Biology: The compound is studied for its potential role in biological processes and as a precursor to biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (3S,5S)-3,5-diaminohexanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(3S,5S)-dihydroclavaminic acid: An intermediate in the biosynthesis of clavulanic acid, a β-lactamase inhibitor.
(3R,5S)-fluvastatin: A statin used to lower cholesterol levels.
Benzoylecgonine: A metabolite of cocaine.
Uniqueness
(3S,5S)-3,5-diaminohexanoic acid is unique due to its specific stereochemistry and the presence of two amino groups, which make it a versatile compound for various chemical reactions and applications. Its chiral nature allows for the study of stereochemical effects in biological systems and its potential use in the synthesis of enantiomerically pure compounds.
Propiedades
Número CAS |
34281-55-5 |
|---|---|
Fórmula molecular |
C6H14N2O2 |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(3S,5S)-3,5-diaminohexanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-4(7)2-5(8)3-6(9)10/h4-5H,2-3,7-8H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
Clave InChI |
NGDLSXMSQYUVSJ-WHFBIAKZSA-N |
SMILES isomérico |
C[C@@H](C[C@@H](CC(=O)O)N)N |
SMILES canónico |
CC(CC(CC(=O)O)N)N |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Benzyl-4-phenyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B13144178.png)
![Tetrakis[(R)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13144180.png)
![L-Phenylalanine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[[(2,2,2-trichloroethoxy)sulfonyl]methyl]-](/img/structure/B13144193.png)
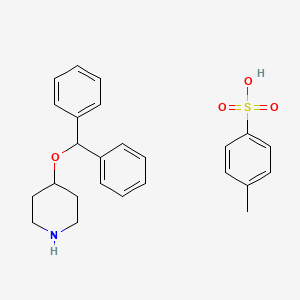
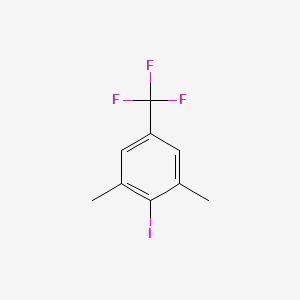
![6-[([2,2'-Bipyridin]-4-yl)amino]hexanoic acid](/img/structure/B13144214.png)
![[1,1'-Biphenyl]-2,3',4,5',6-pentacarboxylicacid](/img/structure/B13144223.png)
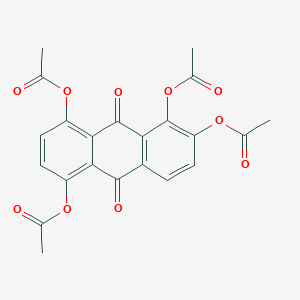

![(4aS,6aR,11aR,11bS)-4,4,6a,7,11b-Pentamethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluoren-9-ol](/img/structure/B13144241.png)

![[2,4'-Bipyridin]-3-ol](/img/structure/B13144256.png)
![3-(Benzylthio)-6-(3-hydroxy-4-methoxybenzyl)-5-imino-8,8a-dihydro-5H-[1,2,4]thiadiazolo[4,5-a]pyrimidin-7(6H)-one](/img/structure/B13144263.png)
